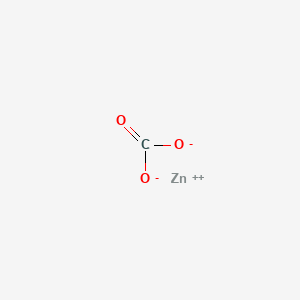
ZINC carbonate
Cat. No. B1218789
Key on ui cas rn:
3486-35-9
M. Wt: 127.4 g/mol
InChI Key: ONIOAEVPMYCHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04565693
Procedure details


The glycine is dissolved in water and the zinc carbonate is added. CO2 is liberated and the solution is evaporated to dryness to obtain white crystals of zinc glycinate which may be the monohydrate form of zinc glycinate. A 1% aqueous solution has a pH of 7.9. In lieu of evaporation, the solution may be spray dried to obtain the zinc glycinate crystals.


Name
zinc carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[Zn+2:10].C(=O)=O>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Zn+2:10].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,5.6.7|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(=O)[O-].[Zn+2].NCC(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

